

physical and chemical characteristics of 5-Vinyl-2'-deoxyuridine

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Compound of Interest

Compound Name: 5-Vinyl-2'-deoxyuridine

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In-Depth Technical Guide to 5-Vinyl-2'-deoxyuridine (VdU)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **5-Vinyl-2'-deoxyuridine** (VdU), a synthetic thymidine analog. It details experimental protocols for its synthesis, analysis, and application in life sciences research, particularly in monitoring DNA synthesis and as a component in targeted cancer therapy strategies.

Core Physical and Chemical Characteristics

5-Vinyl-2'-deoxyuridine is a white to off-white solid compound. Its key properties are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Source(s)
Molecular Formula	C11H14N2O5	[1][2]
Molecular Weight	254.24 g/mol	[1][2]
Exact Mass	254.09 g/mol	[2]
CAS Number	55520-67-7	[1][2]
Appearance	White to off-white solid	[2]
Purity	≥ 95-98% (HPLC)	[2][3]
Melting Point	106-110 °C (decomposition) or 228–230°C	[4]
Solubility	Soluble in DMSO and methanol	[1][2]
Storage Conditions	Store at -20 °C. Short-term exposure to ambient temperature is possible.	[2]
Shelf Life	Typically 12 months from date of delivery.	[2]

Spectroscopic and Analytical Data



Property	Value	Source(s)
UV Absorption (λmax)	292 nm (in Methanol)	[1][2]
Molar Extinction Coefficient (ε)	9.2 L mmol ⁻¹ cm ⁻¹ (in Methanol)	[1][2]
¹H NMR (400MHz, CD₃OD)	δ 8.32 (s, 1H), 6.51 (dd, J=17.8Hz, 10.5Hz, 1H), 6.3 (t, J=6.4Hz, 1H), 5.91 (dd, J=17.8Hz, 2.1Hz, 1H), 5.20 (dd, J=10.5Hz, 2.1Hz, 1H), 4.41-4.39 (m, 1H), 3.96-3.93 (m, 3H), 3.82-3.72 (m, 2H), 2.34-2.21 (m, 2H)	[4]
Mass Spectrometry (ESI, m/z)	[M+H]+: 255.1	[4]

Experimental Protocols Synthesis and Purification of 5-Vinyl-2'-deoxyuridine

A rapid and efficient synthesis of VdU can be achieved via a palladium-catalyzed Stille coupling reaction between 5-iodo-2'-deoxyuridine and an organostannane reagent.[5][6] The following protocol is adapted from the procedure described by Kore et al. (2015).[4]

Materials:

- 5-iodo-2'-deoxyuridine
- Tri-n-butyl(vinyl)stannane
- Tetrakis(triphenylphosphine)palladium(0)
- Anhydrous Tetrahydrofuran (THF)
- Argon gas
- Dichloromethane (DCM)



- Ethanol
- Silica gel for flash column chromatography
- Hyflo Super Cel (or Celite)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-iodo-2'-deoxyuridine (1 equivalent) and tri-n-butyl(vinyl)stannane (1.1 equivalents) in anhydrous THF.
- Degassing: Degas the solution by bubbling with argon gas for 15-20 minutes to create an inert atmosphere.
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under an argon atmosphere.
- Reflux: Stir the reaction mixture under reflux for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane.
- Filtration: Filter the mixture through a pad of Hyflo Super Cel to remove the palladium catalyst.
- Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel.[4] Use a solvent system of 5% ethanol in dichloromethane as the eluent to obtain 5-Vinyl-2'-deoxyuridine as a semi-white solid.[4]

Cell Proliferation Assay using VdU and Tetrazine-Dye Ligation

VdU is a thymidine analog that gets incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[1][7] The incorporated vinyl group can then be detected via a



bioorthogonal, copper-free click chemistry reaction with a tetrazine-conjugated fluorescent dye. [8][9] This method avoids the copper-catalyzed cytotoxicity associated with 5-ethynyl-2'-deoxyuridine (EdU) assays.[8]

Materials:

- Cells of interest
- Complete cell culture medium
- 5-Vinyl-2'-deoxyuridine (VdU) stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Fluorescently-labeled tetrazine dye (e.g., Tetrazine-AF488, Tetrazine-Cy5)
- Nuclear counterstain (e.g., DAPI, Hoechst 33342)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Seeding: Plate cells at the desired density in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
- VdU Labeling: Add VdU to the culture medium to a final concentration of 10-20 μM. The
 optimal concentration and incubation time should be determined empirically for each cell
 type, but a typical incubation period is 1-4 hours.
- Cell Fixation: After incubation, remove the VdU-containing medium and wash the cells twice with PBS. Fix the cells with the fixation solution for 15 minutes at room temperature.
- Permeabilization: Wash the cells twice with PBS and then permeabilize them with the permeabilization buffer for 20-30 minutes at room temperature.

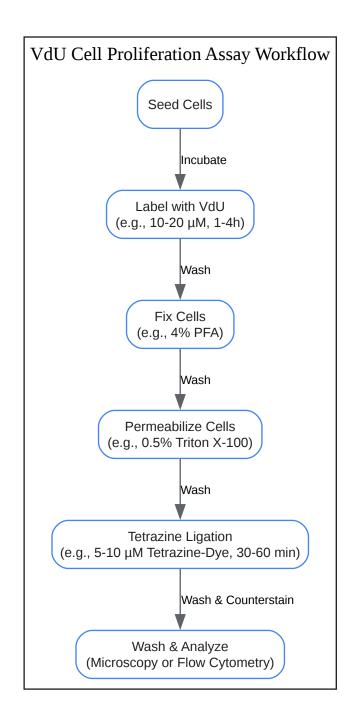






- Tetrazine Ligation (Click Reaction): Wash the cells twice with PBS. Prepare the click reaction cocktail containing the fluorescently-labeled tetrazine dye in PBS (a typical concentration is 5-10 μM). Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Washing and Counterstaining: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI or Hoechst for 10 minutes.
- Imaging/Analysis: Wash the cells a final time with PBS. The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.





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VdU Cell Proliferation Assay Workflow

DNA Damage and Apoptosis Induction using VdU and Acridine-Tetrazine Conjugate (PINK)



A recent therapeutic strategy utilizes VdU in a DNA-templated click chemistry approach to selectively induce cell death in cancer cells.[6] In this method, VdU is first incorporated into the DNA of proliferating cancer cells. Subsequently, an acridine-tetrazine conjugate (referred to as PINK) is introduced. The acridine moiety of PINK intercalates into the DNA, bringing the tetrazine group in close proximity to the VdU vinyl groups, thereby catalyzing a highly efficient inverse electron-demand Diels-Alder reaction. This "clicked" product forms a bulky adduct within the DNA, leading to double-strand breaks (DSBs), cell cycle arrest in the S-phase, and ultimately, apoptosis.[6]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 5-Vinyl-2'-deoxyuridine (VdU)
- Acridine-tetrazine conjugate (PINK)
- Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit)
- Reagents for Western blotting (e.g., antibodies against yH2AX, cleaved PARP)
- Reagents for Comet assay (optional, for DSB analysis)
- Flow cytometer

Procedure (adapted from Li et al., 2023):[6]

- VdU Pre-treatment: Culture cancer cells and treat them with a predetermined concentration
 of VdU for a specific duration (e.g., 24 hours) to allow for its incorporation into newly
 synthesized DNA.
- PINK Treatment: After VdU incorporation, wash the cells and treat them with the acridinetetrazine conjugate (PINK).
- Viability and Apoptosis Analysis:

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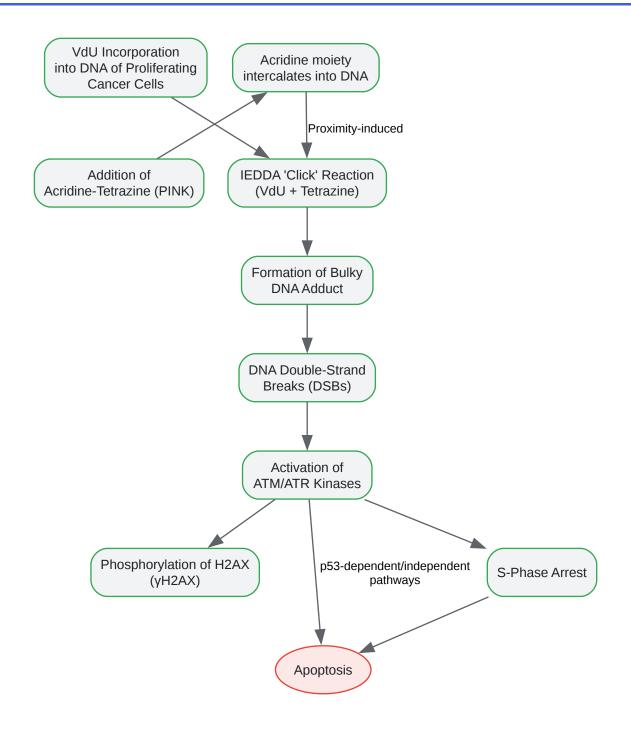


- Cell Viability: Measure cell viability using standard assays (e.g., MTT, confluence measurements).
- Apoptosis Detection: To assess apoptosis, stain the cells with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[10] Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

DNA Damage Analysis:

- Western Blotting: Lyse the treated cells and perform Western blotting to detect markers of DNA damage and apoptosis, such as phosphorylated histone H2AX (γH2AX) for doublestrand breaks and cleaved PARP as an apoptosis marker.
- Comet Assay: Perform a comet assay (single-cell gel electrophoresis) to directly visualize
 DNA double-strand breaks.[6]
- Cell Cycle Analysis: Fix the treated cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry to determine the cell cycle distribution. An accumulation of cells in the S-phase is indicative of DNA replication stress.[6]





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VdU/PINK-Induced DNA Damage and Apoptosis Pathway

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